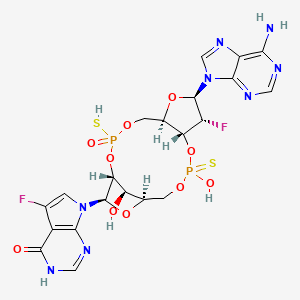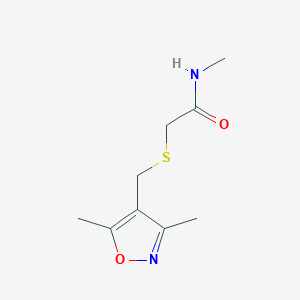
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a chemical compound with a unique structure that includes an isoxazole ring, a thioether linkage, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent to form the thioether linkage. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether linkage.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified isoxazole derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The isoxazole ring and thioether linkage may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}nicotinic acid: Shares the isoxazole and thioether moieties but differs in the acetamide group.
(3,5-Dimethylisoxazol-4-yl)methyl]thio)acetic acid: Similar thioether linkage but with an acetic acid group instead of acetamide.
Uniqueness
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C9H14N2O2S/c1-6-8(7(2)13-11-6)4-14-5-9(12)10-3/h4-5H2,1-3H3,(H,10,12) |
Clave InChI |
VQCDVBFUTQPZQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CSCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
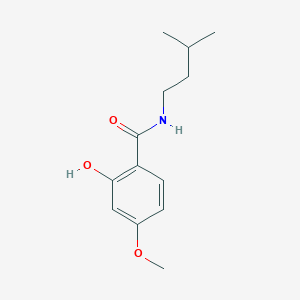
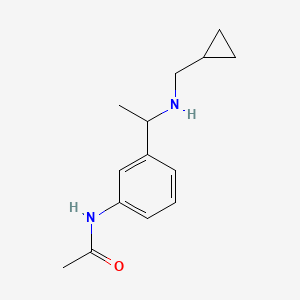
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
![N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14911792.png)

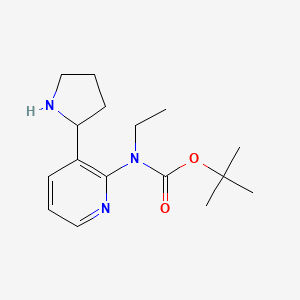

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)

